molecular formula C17H11FN6 B496884 8-[(4-fluorophenyl)methyl]-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene

8-[(4-fluorophenyl)methyl]-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene

Cat. No.: B496884
M. Wt: 318.31g/mol
InChI Key: UYYAGDCZLYYTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-fluorobenzyl)-10H-[1,2,4]triazolo[4’,3’:2,3][1,2,4]triazino[5,6-b]indole is a complex heterocyclic compound that incorporates multiple nitrogen atoms within its structure.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

10-(4-fluorobenzyl)-10H-[1,2,4]triazolo[4’,3’:2,3][1,2,4]triazino[5,6-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar compounds include other triazolo-triazine derivatives, such as:

These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activities and applications. The uniqueness of 10-(4-fluorobenzyl)-10H-[1,2,4]triazolo[4’,3’:2,3][1,2,4]triazino[5,6-b]indole lies in its specific fluorobenzyl group, which can enhance its interaction with biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C17H11FN6

Molecular Weight

318.31g/mol

IUPAC Name

8-[(4-fluorophenyl)methyl]-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene

InChI

InChI=1S/C17H11FN6/c18-12-7-5-11(6-8-12)9-23-14-4-2-1-3-13(14)15-16(23)20-17-21-19-10-24(17)22-15/h1-8,10H,9H2

InChI Key

UYYAGDCZLYYTLV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NN4C=NN=C4N=C3N2CC5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C2C(=C1)C3=NN4C=NN=C4N=C3N2CC5=CC=C(C=C5)F

Origin of Product

United States

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